2-(Furan-2-yl)pyridine-4-carboxylic acid
Overview
Description
“2-(Furan-2-yl)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1086379-95-4 . It has a molecular weight of 189.17 . The compound is in the form of a powder .
Molecular Structure Analysis
The molecular structure of “2-(Furan-2-yl)pyridine-4-carboxylic acid” is represented by the InChI code:InChI=1S/C10H7NO3/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-6H,(H,12,13)
. This indicates the presence of a pyridine ring attached to a furan ring and a carboxylic acid group. Physical And Chemical Properties Analysis
The compound has a melting point of 226-227°C .Scientific Research Applications
Material Science Applications
2-(Furan-2-yl)pyridine-4-carboxylic acid has been described in material science as a model compound for studying the effect of intramolecular hydrogen bonding and steric and electronic factors on molecular conformations .
Pharmaceutical Applications
Furans, a class of compounds to which 2-(Furan-2-yl)pyridine-4-carboxylic acid belongs, have been used in pharmaceuticals. For example, furfural, a related compound, has been used as a fungicide particularly effective against wheat smut .
Agricultural Applications
In agriculture, furans have been utilized for their nematicidal properties. In South Africa, furfural is registered as a nematicide and has replaced other chemicals like methyl bromide .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a unique chemical that is provided to early discovery researchers for exploration . Therefore, its specific targets and their roles are still under investigation.
Mode of Action
As a unique chemical, its interaction with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s worth noting that furan derivatives have been found to inhibit certain enzymes, such as lysozyme and β-glucuronidase . These enzymes are involved in various biochemical pathways, including immune response and metabolism.
Result of Action
As a unique chemical provided to early discovery researchers, its specific effects at the molecular and cellular levels are still under investigation .
properties
IUPAC Name |
2-(furan-2-yl)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJBDQGUVODXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651748 | |
Record name | 2-(Furan-2-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)pyridine-4-carboxylic acid | |
CAS RN |
1086379-95-4 | |
Record name | 2-(Furan-2-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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